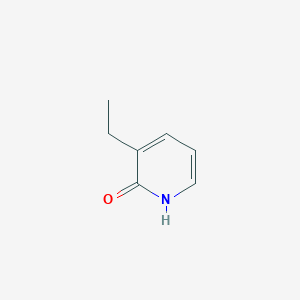

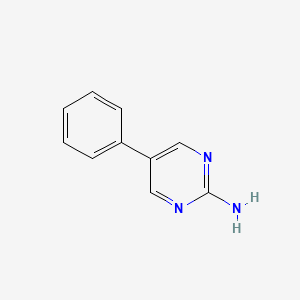

![molecular formula C10H10ClN3 B1337705 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline CAS No. 895930-04-8](/img/structure/B1337705.png)

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

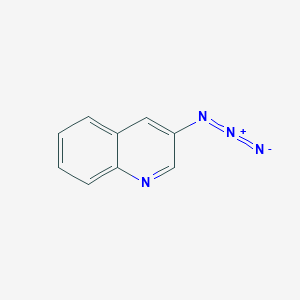

The compound "3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline" is a derivative of aniline, where the aniline nitrogen is linked to a methyl group that is further connected to a 4-chloro-pyrazol moiety. This structure is related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science. For instance, compounds with a pyrazolylmethyl-aniline framework have been evaluated for their antiviral properties, specifically against respiratory syncytial virus (RSV) . Additionally, substituted anilines with pyrazolyl groups have been reported to exhibit antimicrobial activity .

Synthesis Analysis

The synthesis of related pyrazolyl-aniline compounds typically involves multi-step reactions, including reductive amination, Michael addition, and cyclization processes. For example, the direct reductive amination of pyrazole aldehydes with anilines has been described using reducing agents like NaBH4/I2 under neutral conditions . Similarly, Michael addition of substituted anilines to acrylates followed by treatment with hydrazine hydrate has been used to synthesize pyrazolyl-aniline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolyl-aniline derivatives can be complex, with the potential for various isomers and conformations. X-ray crystallography has been employed to determine the precise structure of such compounds, revealing details such as the orientation of the phenyl rings and the supramolecular interactions that contribute to the stability of the crystalline form . These interactions often include hydrogen bonding and π-stacking, which are crucial for the supramolecular architecture of the compounds.

Chemical Reactions Analysis

Pyrazolyl-aniline compounds can participate in a range of chemical reactions, depending on the functional groups present on the aniline and pyrazole rings. For instance, the presence of electron-withdrawing or electron-donating substituents can influence the reactivity of these compounds in cyclization reactions or in interactions with other molecules, such as viruses or bacteria . The reactivity can also be affected by the presence of additional substituents on the pyrazole ring, as seen in the synthesis of various pyrazolyl-aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline" and its analogs are influenced by the molecular structure and the nature of the substituents. These properties include solubility, melting point, and the ability to form crystals with specific packing patterns. The introduction of halogen atoms, such as chlorine or bromine, can significantly affect these properties, as well as the biological activity of the compounds . The presence of methoxy groups has been reported to shift the emission spectra of some pyrazolyl-aniline derivatives, suggesting potential applications in fluorescence imaging .

Applications De Recherche Scientifique

Application 1: Synthesis of Pyrazolylamine Derivatives

- Summary of the Application: The compound is used in the synthesis of pyrazolylamine derivatives. These derivatives are important intermediates in the synthesis of active pharmaceutical ingredients, dyes, and fine chemicals .

- Methods of Application or Experimental Procedures: A direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent is described . The reaction was carried out in MeOH under neutral conditions at room temperature .

- Results or Outcomes: The functional group transformation of compound 2 into 3 was established on the basis of IR, 1H and 13C NMR and mass spectral data .

Application 2: Synthesis of Pyrazole Scaffolds

- Summary of the Application: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .

- Methods of Application or Experimental Procedures: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Orientations Futures

Pyrazoles and their derivatives continue to attract the attention of many researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on the development of new synthesis methods, the exploration of novel biological activities, and the design of more potent and selective pyrazole-based therapeutic agents .

Propriétés

IUPAC Name |

3-[(4-chloropyrazol-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPQLTNNMJBPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

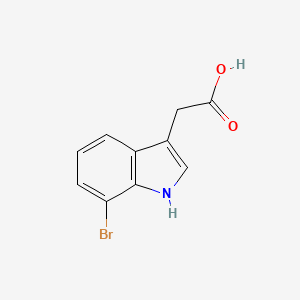

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

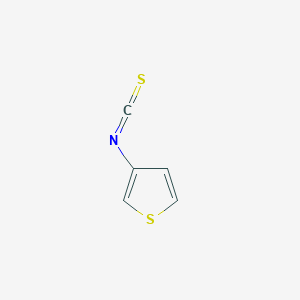

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

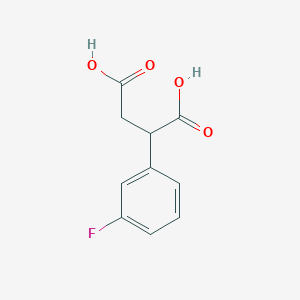

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)